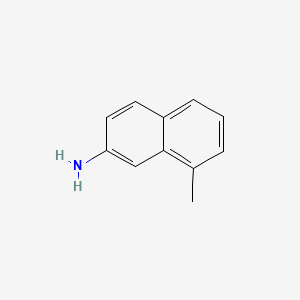

8-Methylnaphthalen-2-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

8-methylnaphthalen-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N/c1-8-3-2-4-9-5-6-10(12)7-11(8)9/h2-7H,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFPFAGBUMADOCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=C(C=CC2=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10704769 | |

| Record name | 8-Methylnaphthalen-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10704769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116530-26-8 | |

| Record name | 8-Methyl-2-naphthalenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=116530-26-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Methylnaphthalen-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10704769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 8 Methylnaphthalen 2 Amine

Established Synthetic Routes to Naphthylamine Analogues

The synthesis of naphthylamines has a rich history, with several classical methods forming the bedrock of modern synthetic approaches. These routes, while not always directly applied to 8-Methylnaphthalen-2-amine, provide a crucial framework for developing targeted strategies.

One of the most prominent methods is the Bucherer reaction , which involves the conversion of a naphthol to a naphthylamine using ammonia (B1221849) and an aqueous sulfite (B76179) or bisulfite. wikipedia.orgresearchgate.net This reversible reaction is a powerful tool for introducing an amino group onto the naphthalene (B1677914) ring system. wikipedia.org The mechanism proceeds through the formation of an intermediate sulfonic acid adduct of the corresponding tetralone. wikipedia.org Another fundamental approach is the reduction of nitronaphthalenes . The nitration of naphthalenes, followed by reduction of the nitro group to an amine, is a common two-step sequence. A variety of reducing agents can be employed for this transformation.

The Hofmann rearrangement of naphthamide derivatives offers another pathway. This reaction converts an amide into a primary amine with one fewer carbon atom. For instance, the Hofmann rearrangement of 7-methyl-2-naphthamide using sodium hypochlorite (B82951) and sodium hydroxide (B78521) can yield 7-methylnaphthalen-2-amine.

Furthermore, reductive amination of naphthaldehyde or naphthyl ketone precursors is a versatile method. This reaction involves the condensation of the carbonyl compound with ammonia to form an imine, which is then reduced in situ to the corresponding amine. mdma.ch Catalysts such as palladium or nickel are often employed for the hydrogenation step.

Targeted Synthesis Strategies for this compound

While direct literature on the synthesis of this compound is scarce, logical synthetic strategies can be devised based on the established methodologies for its isomers and analogues.

Precursor Selection and Chemical Transformations

The key to synthesizing this compound lies in the selection and preparation of a suitable precursor bearing the 8-methylnaphthalene skeleton.

A plausible precursor is 8-methyl-2-naphthol . This compound could potentially be synthesized and then converted to the target amine via the Bucherer reaction. The synthesis of the naphthol precursor itself might involve a multi-step sequence starting from simpler aromatic compounds.

Another strategic precursor is 8-methyl-2-nitronaphthalene . The synthesis of this intermediate could be approached through the nitration of 1-methylnaphthalene. However, controlling the regioselectivity of the nitration to favor the 7-nitro isomer (which corresponds to the 8-position in the 2-substituted naphthalene series) is a significant challenge. A patented method describes the nitration of 2-amino-1-naphthalenesulfonic acid (Tobias acid) to produce a mixture of 8-nitro and 5-nitro isomers, with the 8-nitro isomer being the major product. google.com Hydrolysis of the sulfonic acid group would then yield 8-nitro-2-naphthylamine, which upon reduction would give the desired diamine.

A third approach involves the use of 8-methyl-2-naphthaldehyde or a corresponding ketone. Reductive amination of this carbonyl compound with ammonia and a suitable reducing agent would directly yield this compound. mdma.ch The synthesis of the aldehyde could potentially be achieved through the formylation of 1-methylnaphthalene.

The following table outlines potential precursor-to-product transformations for the synthesis of this compound, with data extrapolated from analogous reactions.

| Precursor | Reaction Type | Reagents and Conditions (Analogous Reactions) | Potential Yield (Analogous Reactions) | Reference |

| 8-Methyl-2-naphthol | Bucherer Reaction | Ammonium (B1175870) bisulfite, aqueous ethanol (B145695), 150°C, 24 hours | 50-65% | |

| 8-Methyl-2-nitronaphthalene | Reduction | Fe/HCl or catalytic hydrogenation (e.g., H₂, Pd/C) | High | General Method |

| 8-Methyl-2-naphthaldehyde | Reductive Amination | NH₃, H₂, Ir/C catalyst, 60°C, 1 bar H₂ | 70-75% | |

| 8-Methyl-2-naphthamide | Hofmann Rearrangement | NaOCl, NaOH, 0–5°C, aqueous medium | 65-70% |

This table presents hypothetical pathways to this compound based on established methods for analogous compounds.

Mechanistic Studies of Reaction Pathways

Understanding the reaction mechanisms is crucial for optimizing the synthesis of this compound.

The Bucherer reaction mechanism involves the initial protonation of the naphthol, followed by the addition of a bisulfite anion to form a tetralone sulfonic acid intermediate. wikipedia.org Nucleophilic attack by ammonia, followed by dehydration and elimination of the bisulfite, leads to the formation of the naphthylamine. wikipedia.org The reversibility of this reaction is a key feature. wikipedia.org

In reductive amination , the reaction proceeds through the formation of a carbinolamine from the aldehyde or ketone and ammonia, which then dehydrates to an imine. mdma.ch This imine is subsequently reduced by a hydride source or catalytic hydrogenation to the amine. mdma.ch

The Hofmann rearrangement proceeds via the formation of an N-bromoamide intermediate, which, upon deprotonation, rearranges to an isocyanate. The isocyanate is then hydrolyzed to the primary amine.

Recent mechanistic studies on the amination of naphthylamine derivatives have also explored transition-metal-catalyzed C-H amination reactions. For instance, a silver(I)-catalyzed C4-H amination of 1-naphthylamine (B1663977) derivatives has been proposed to proceed through a radical process involving an aryl-Ag(I) intermediate. mdpi.com

Optimization of Reaction Conditions and Efficiency

The efficiency of any synthetic route to this compound will depend heavily on the optimization of reaction conditions. Key parameters to consider include:

Catalyst: The choice of catalyst is critical, especially in reductive amination and modern cross-coupling reactions. For example, in the reductive amination of 2-naphthaldehyde (B31174) with DMF as the dimethylamino source, various Lewis acids such as AlCl₃, FeCl₃, and Zn(OAc)₂ have been shown to be effective. researchgate.net

Solvent: The solvent can significantly influence reaction rates and selectivity. For instance, in the amination of aryl bromides, the use of water with a surfactant like PTS can allow the reaction to proceed at room temperature. nih.gov

Temperature and Pressure: These parameters are particularly important in reactions like the Bucherer reaction, which often requires elevated temperatures and pressures. google.com Reductive aminations can often be performed under milder conditions.

Reagent Stoichiometry: The ratio of reactants can impact yield and byproduct formation.

The following table provides examples of optimized reaction conditions for the synthesis of naphthylamine analogues.

Atom Economy and Green Chemistry Principles in Synthesis

Modern synthetic chemistry places a strong emphasis on the principles of green chemistry, aiming to design processes that are efficient, safe, and environmentally benign. Atom economy, a concept developed by Barry Trost, is a key metric in this regard, measuring the efficiency of a reaction in converting reactants into the desired product.

Addition reactions, which incorporate all atoms of the reactants into the final product, have a 100% atom economy. In the context of synthesizing this compound, reductive amination can be considered a relatively atom-economical process. In contrast, substitution and elimination reactions often generate byproducts, leading to lower atom economy.

Green chemistry principles that can be applied to the synthesis of this compound include:

Use of Catalysis: Employing catalytic reagents in place of stoichiometric ones minimizes waste. researchgate.net

Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives like water or performing reactions under solvent-free conditions is a key goal. researchgate.netresearchgate.net Microwave-assisted synthesis in aqueous media is one such approach. researchgate.net

Energy Efficiency: Designing reactions that can be conducted at ambient temperature and pressure reduces energy consumption. semanticscholar.org

Novel Synthetic Approaches and Methodological Advancements

The field of organic synthesis is continually evolving, with new methods offering milder conditions, higher efficiency, and broader substrate scope. For the synthesis of this compound, several modern approaches could be envisioned.

Transition-metal-catalyzed C-H amination represents a powerful strategy for the direct introduction of an amino group, avoiding the need for pre-functionalized substrates. nih.govbeilstein-journals.orgnih.gov Dirhodium and cobalt catalysts have shown promise in the amination of naphthalene derivatives. beilstein-journals.orgnih.gov

Electrochemical synthesis offers a green alternative to traditional methods. For example, poly(2-methyl-1-naphthylamine) has been synthesized electrochemically, suggesting the potential for monomer synthesis via related electrochemical routes. tandfonline.com

Microwave-assisted organic synthesis (MAOS) can significantly accelerate reaction times and improve yields. The Bucherer reaction, for instance, has been successfully performed under microwave irradiation, reducing reaction times from hours to minutes. researchgate.net

Multicomponent reactions (MCRs) , where multiple starting materials react in a single step to form a complex product, offer a highly efficient and atom-economical approach. The Betti reaction, a multicomponent reaction involving a naphthol, an aldehyde, and an amine, is a well-established method for producing aminonaphthol derivatives which could be further transformed. oup.com

These novel methodologies hold significant promise for the future development of efficient, sustainable, and scalable syntheses of this compound and other valuable naphthalenamine derivatives.

Transition Metal-Catalyzed Coupling Reactions in Formation

Transition metal catalysis provides powerful tools for the formation of carbon-nitrogen bonds, which is central to the synthesis of aryl amines like this compound. The Buchwald-Hartwig amination is a premier example of such a transformation. wikipedia.orgnih.gov

This palladium-catalyzed cross-coupling reaction involves the reaction of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a suitable base. wikipedia.org For the synthesis of this compound, a plausible pathway would involve the coupling of an ammonia equivalent with an 8-methylnaphthalene precursor bearing a leaving group at the C-2 position, such as 2-bromo-8-methylnaphthalene or 8-methylnaphthalen-2-yl triflate. The general catalytic cycle proceeds through oxidative addition of the aryl halide to the Pd(0) complex, association of the amine, deprotonation by the base, and finally, reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst. wikipedia.org

Over the years, several generations of phosphine-based ligands have been developed to enhance the scope and efficiency of the Buchwald-Hartwig amination. wikipedia.org The choice of ligand is critical and depends on the specific substrates being coupled. For the amination of an aryl halide with ammonia or an ammonia equivalent to form a primary amine, specialized ligands and conditions are often required to achieve high yields. libretexts.org Nickel-catalyzed amination reactions have also emerged as a viable alternative, sometimes offering complementary reactivity and the advantage of using a more earth-abundant metal. acs.org

Another significant transition metal-catalyzed method for preparing arylamines is the reduction of a corresponding nitro compound. A potential synthesis for this compound could begin with the nitration of a suitable precursor. For instance, a patented process describes the nitration of 2-amino-1-naphthalene sulfonic acid (Tobias acid) to yield a mixture of nitro isomers, with the 8-nitro derivative being a major product. google.com Subsequent hydrolysis would yield 8-nitro-2-naphthylamine. google.com The final step, the reduction of the nitro group to an amine, is commonly achieved via catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or Raney Nickel in the presence of hydrogen gas.

Table 1: Overview of Plausible Buchwald-Hartwig Catalyst Systems

| Catalyst Generation | Typical Ligand Type | General Substrate Scope | Potential Application for this compound Synthesis |

| First Generation | Basic Triarylphosphines (e.g., P(o-tolyl)₃) | Aryl bromides with secondary amines. | Limited applicability for primary amine synthesis. |

| Second Generation | Bulky, electron-rich phosphines (e.g., P(t-Bu)₃), Bidentate ligands (e.g., BINAP, DPPF) | Expanded to include aryl chlorides and primary amines. wikipedia.org | More suitable for coupling 2-bromo-8-methylnaphthalene with an ammonia surrogate. |

| Third Generation | Biarylphosphines (e.g., XPhos, SPhos) | Highly active for a wide range of aryl/heteroaryl (pseudo)halides and amines, including ammonia. | High potential for efficient synthesis from various precursors under milder conditions. |

| Fourth Generation | Specialized ligands for challenging substrates (e.g., BrettPhos) | Effective for sterically hindered substrates and ammonia. libretexts.org | Ideal for overcoming potential steric hindrance from the 8-methyl group. |

Stereoselective Synthetic Pathways (if applicable to chiral derivatives)

The parent molecule, this compound, is achiral and therefore does not require stereoselective synthesis. However, this section becomes relevant when considering the synthesis of its chiral derivatives, which may be of interest for applications in asymmetric catalysis or as pharmaceutical building blocks. Chiral naphthylamine derivatives, particularly axially chiral biaryls, are valuable scaffolds. beilstein-journals.orgacs.org

Stereoselective methods to produce chiral amines or their derivatives generally fall into two categories: asymmetric synthesis or resolution.

Asymmetric Synthesis: This involves creating the chiral center or axis of chirality in a controlled manner. For instance, a chiral derivative could be synthesized via the asymmetric amination of a prochiral precursor. This can be achieved through methods like catalytic asymmetric reductive amination, where a prochiral ketone or imine is reduced using a chiral catalyst and a reducing agent. uni-bayreuth.deorganic-chemistry.org Another approach is the atroposelective synthesis of N-C axially chiral naphthalene-1,2-diamines through the direct intermolecular enantioselective C-H amination of N-aryl-2-naphthylamines, catalyzed by a chiral phosphoric acid. beilstein-journals.org

Chiral Auxiliary-Driven Strategy: This method involves attaching a chiral auxiliary to the naphthylamine scaffold to direct a subsequent bond-forming reaction. For example, an enantiopure β-naphthylamine featuring an aminoalcohol as a chiral auxiliary has been used to achieve a stereoselective electrochemical dehydrogenative homocoupling, producing binaphthyl diamine derivatives with high diastereomeric ratios. researchgate.netresearchgate.net After the key stereoselective step, the chiral auxiliary is removed to yield the final enantiomerically enriched product.

While these strategies are well-established for other amine syntheses, their specific application to generate chiral derivatives of this compound is not extensively documented and represents a potential area for synthetic exploration.

Continuous Flow Chemistry Applications in Large-Scale Synthesis

For the large-scale production of this compound, continuous flow chemistry offers significant advantages over traditional batch processing. Flow chemistry involves pumping reagents through a network of tubes or microreactors, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. researchgate.net This enhanced control often leads to higher yields, improved safety, and greater consistency.

Many synthetic transformations relevant to the synthesis of this compound have been successfully adapted to flow processes.

Hydrogenation: The reduction of 8-nitro-2-naphthylamine to this compound is an ideal candidate for flow chemistry. Catalytic hydrogenations in flow reactors, using packed-bed catalysts (like Pd/C), are common in industry. This setup allows for safe handling of hydrogen gas, excellent heat management for the often exothermic reduction, and easy separation of the catalyst from the product stream.

Diazotization and Coupling: The synthesis of azo dyes, which often involves naphthylamine precursors, has been effectively transferred to continuous flow systems. acs.orgbeilstein-journals.org This is particularly important for handling potentially unstable diazonium salt intermediates, as the small reactor volume minimizes the risk associated with their accumulation. researchgate.net

Amination: Both reductive amination and Buchwald-Hartwig amination reactions can be performed under continuous flow conditions. lookchem.com Flow setups can facilitate the use of high temperatures and pressures safely, which can accelerate reaction rates. For example, a lipase-catalyzed Michael addition of 2-naphthylamine (B18577) to an acrylate (B77674) has been demonstrated in a continuous-flow microreactor, showing significantly improved efficiency over batch methods. mdpi.com

The transition from batch to continuous flow for the synthesis of this compound could lead to a more efficient, safer, and scalable manufacturing process.

Table 2: Comparison of Batch vs. Continuous Flow Synthesis for a Representative Reaction (e.g., Catalytic Hydrogenation)

| Parameter | Batch Processing | Continuous Flow Processing |

| Safety | Handling of large quantities of H₂ gas and catalyst slurry can be hazardous. Potential for thermal runaway in large-scale exothermic reactions. | Small reactor volume minimizes hazards. Better heat dissipation reduces risk of thermal runaway. researchgate.net |

| Scalability | Scale-up can be complex, often requiring re-optimization of reaction conditions. | Scaling is achieved by running the system for a longer duration or by "numbering-up" (running multiple reactors in parallel). acs.org |

| Efficiency | Reaction times can be long. Catalyst separation requires a separate filtration step. | Short residence times are often sufficient due to efficient mixing and heat transfer. In-line catalyst beds allow for continuous product separation. mdpi.com |

| Product Quality | Batch-to-batch variability can occur. | Precise control over parameters leads to higher consistency and potentially higher purity. acs.org |

Chemical Reactivity and Derivatization of 8 Methylnaphthalen 2 Amine

Electrophilic Aromatic Substitution Reactions of the Naphthalene (B1677914) Core

The naphthalene ring in 8-Methylnaphthalen-2-amine is highly activated towards electrophilic attack due to the combined electron-donating effects of the amino and methyl substituents. The regiochemical outcome of these substitutions is determined by a complex interplay of electronic directing effects and steric hindrance.

While specific experimental studies on the electrophilic substitution of this compound are not extensively documented, the regioselectivity can be predicted based on established principles of aromatic chemistry. The substitution pattern is a result of competing directing effects from the two activating groups.

The amine at position C2 is a powerful activating group that directs incoming electrophiles to the ortho positions (C1 and C3). The methyl group at C8, a weaker activator, directs to its ortho position (C7) and para position (C5). The most activated positions on the ring are therefore C1, C3, and C7.

However, steric hindrance from the methyl group at the C8 peri-position significantly impacts the accessibility of the C1 position. This makes electrophilic attack at C1 less favorable compared to the unhindered C3 and C7 positions. Consequently, electrophilic substitution is expected to yield a mixture of positional isomers, with the C3 and C7 substituted products likely predominating. The precise ratio of these isomers can be influenced by the size of the electrophile and the reaction conditions. For example, nitration of the related 1,8-dimethylnaphthalene (B165263) shows temperature-dependent regioselectivity, highlighting the sensitivity of these systems to reaction parameters. canada.ca

| Reaction Type | Electrophile | Predicted Major Product(s) | Rationale |

|---|---|---|---|

| Nitration | NO₂⁺ | 3-Nitro-8-methylnaphthalen-2-amine and 7-Nitro-8-methylnaphthalen-2-amine | The -NH₂ group strongly directs to C3. The -CH₃ group directs to C7. The C1 position is sterically hindered. |

| Halogenation (e.g., Bromination) | Br⁺ | 3-Bromo-8-methylnaphthalen-2-amine and 7-Bromo-8-methylnaphthalen-2-amine | Similar to nitration, substitution is favored at the electronically activated and sterically accessible positions. |

| Sulfonation | SO₃ | 8-Methyl-2-aminonaphthalene-3-sulfonic acid and 8-Methyl-2-aminonaphthalene-7-sulfonic acid | Sulfonation is often reversible and can be sensitive to temperature, but initial attack follows the same electronic and steric principles. |

| Friedel-Crafts Acylation | RCO⁺ | N-acylated product favored. If ring substitution occurs, it would likely be at C3 or C7, but the amine is a stronger nucleophile than the ring. | The lone pair on the amine is highly nucleophilic and typically reacts in preference to the aromatic ring, leading to N-acylation. |

The directing effects observed in the electrophilic substitution of this compound are a direct consequence of the electronic and steric properties of the substituents.

Electronic Influence : Both the amino and methyl groups are electron-donating, thereby activating the naphthalene ring towards electrophilic attack by increasing its electron density.

The amino group (-NH₂) at C2 is a potent activating group due to its ability to donate its lone pair of electrons into the aromatic system via resonance. This effect strongly stabilizes the positive charge in the arenium ion intermediate, particularly when the attack occurs at the ortho (C1, C3) and para positions. libretexts.org

The methyl group (-CH₃) at C8 is a less powerful activating group that donates electron density primarily through an inductive effect and hyperconjugation. libretexts.org The powerful resonance effect of the amino group is the dominant electronic factor, making the ring it is attached to (the C1-C4 ring) the most probable site for reaction.

Steric Influence : The spatial arrangement of the atoms plays a critical role in determining the final product distribution. The most significant steric interaction is the peri-hindrance between the methyl group at C8 and any potential substituent at C1. This crowding raises the activation energy for the formation of the C1-substituted intermediate, making this pathway less competitive. nih.gov Therefore, even though the C1 position is electronically activated by the amine group, substitution is sterically disfavored.

Regioselectivity and Positional Isomerism Studies

Functional Group Transformations at the Amine Moiety

The primary amine at the C2 position is a versatile functional handle for a variety of nucleophilic reactions, allowing for the synthesis of a wide array of derivatives.

The lone pair of electrons on the nitrogen atom of this compound makes it a potent nucleophile, readily reacting with various electrophilic acylating and sulfonylating agents.

Acylation : This reaction involves treating the amine with an acyl chloride or acid anhydride (B1165640), typically in the presence of a base like triethylamine (B128534) or pyridine, to form a stable amide. For example, reaction with acetyl chloride yields N-(8-methylnaphthalen-2-yl)acetamide. This transformation is often employed to protect the amino group during other synthetic steps. orientjchem.orgarkat-usa.org

Sulfonylation : In a similar fashion, reaction with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride) furnishes sulfonamides. These derivatives are important in medicinal chemistry and materials science.

Amidation : This term generally encompasses acylation reactions that form an amide bond. The synthesis of N-acyl thiourea (B124793) derivatives, for instance, proceeds through the reaction of an amine with an isothiocyanate, which is itself generated from an acid chloride. mdpi.com

| Reaction Type | Reagent | Product Class | General Conditions |

|---|---|---|---|

| Acylation | Acetyl chloride (CH₃COCl) | Amide | Inert solvent (e.g., CH₂Cl₂), base (e.g., Et₃N) |

| Acylation | Acetic anhydride ((CH₃CO)₂O) | Amide | Heating, often with a catalyst or base |

| Sulfonylation | p-Toluenesulfonyl chloride (TsCl) | Sulfonamide | Inert solvent, base (e.g., pyridine) |

| Benzoylation | Benzoyl chloride (C₆H₅COCl) | Amide | Inert solvent (e.g., toluene), base (e.g., Et₃N) arkat-usa.org |

The nitrogen atom can also be functionalized through the formation of new carbon-nitrogen bonds via alkylation and arylation.

Alkylation : N-alkylation can be achieved by reacting this compound with alkyl halides in an Sₙ2 reaction. However, this method can lead to overalkylation, producing mixtures of secondary, tertiary, and even quaternary ammonium (B1175870) salts. openstax.org More controlled methods, such as reductive amination (reaction with an aldehyde or ketone followed by reduction) or using specific catalysts like ruthenium nanoparticles with aldehydes, can provide better selectivity for mono- or di-alkylation. acs.org

Arylation : The formation of N-aryl derivatives, such as diarylamines, can be accomplished using modern cross-coupling methodologies. Reactions like the Buchwald-Hartwig amination, which uses a palladium catalyst, or the Chan-Lam coupling, which uses a copper catalyst, allow for the efficient coupling of the amine with aryl halides or boronic acids.

| Reaction Type | Reagent(s) | Product Class | General Method |

|---|---|---|---|

| N-Methylation | Formaldehyde (CH₂O), Reducing Agent (e.g., H₂, Ru/C) | Tertiary Amine (N,N-dimethyl) | Catalytic N-methylation acs.org |

| N-Alkylation | Alkyl Halide (e.g., CH₃I) | Secondary/Tertiary Amine/Quaternary Salt | Sₙ2 Reaction openstax.org |

| N-Arylation | Aryl Bromide, Pd Catalyst, Base | Diarylamine | Buchwald-Hartwig Amination |

| N-Arylation | Aryl Boronic Acid, Cu Catalyst, O₂ | Diarylamine | Chan-Lam Coupling |

A hallmark reaction of primary amines is their condensation with carbonyl compounds. dergipark.org.tr this compound readily reacts with a variety of aldehydes and ketones to form imines, also known as Schiff bases. scispace.comwikipedia.org This reaction is typically reversible and acid-catalyzed, involving the initial nucleophilic addition of the amine to the carbonyl carbon to form a hemiaminal intermediate, which then dehydrates to yield the C=N double bond of the imine. scispace.com The removal of water, often using a Dean-Stark apparatus or molecular sieves, drives the reaction to completion. scispace.com Aromatic aldehydes are generally more reactive and yield more stable Schiff bases than aliphatic aldehydes or ketones. researchgate.net

These imine derivatives are valuable intermediates in organic synthesis and are widely studied in coordination chemistry and for their potential biological activities. wikipedia.orgnih.gov

| Carbonyl Compound | Reagent Name | Product Name | General Conditions |

|---|---|---|---|

| Benzaldehyde | (E)-N-Benzylidene-8-methylnaphthalen-2-amine | Reflux in ethanol (B145695) or acetic acid dergipark.org.trnih.gov |

| 2-Hydroxybenzaldehyde (Salicylaldehyde) | 2-(((8-Methylnaphthalen-2-yl)imino)methyl)phenol | Reflux in ethanol or methanol (B129727) dergipark.org.tr |

| Acetone | N-(Propan-2-ylidene)-8-methylnaphthalen-2-amine | Acid catalysis, removal of water scispace.com |

| Cyclohexanone | N-Cyclohexylidene-8-methylnaphthalen-2-amine | Acid catalysis, removal of water scispace.com |

Alkylation and Arylation Strategies

Reactions Involving the Naphthalene Ring System

The naphthalene ring of this compound is susceptible to various modifications, including functionalization at its unsubstituted positions and redox reactions that alter the aromatic system itself.

Electrophilic aromatic substitution is a primary pathway for functionalizing the naphthalene core of this compound. The outcome of these reactions is dictated by the directing effects of the existing substituents. The amino group at the C2 position is a potent activating group and directs incoming electrophiles to the ortho (C1, C3) and para (C4) positions. The methyl group at C8 is a weaker activating group, directing to its ortho (C7) and para (C5) positions.

In electrophilic aromatic substitution, the reactivity of naphthalene is higher than that of benzene. wikipedia.org The combined influence of the C2-amino and C8-methyl groups makes the ring system highly activated towards electrophiles. The primary sites for substitution are the positions activated by the powerful amino group, particularly the C1 and C3 positions. Steric hindrance from the peri-methyl group at C8 may influence the regioselectivity, potentially favoring substitution at the less hindered C3 position over the C1 position.

Common electrophilic substitution reactions applicable to naphthalenamines include halogenation, nitration, and sulfonation. wikipedia.org For instance, chlorination or bromination can proceed without a catalyst to yield halogenated derivatives. wikipedia.org Sulfonation of naphthalene is temperature-dependent, yielding different isomers under kinetic versus thermodynamic control, a phenomenon that could also be observed with substituted naphthalenes. wikipedia.org

| Reaction Type | Typical Reagents | Predicted Major Product(s) | Rationale |

|---|---|---|---|

| Halogenation | Br₂, Cl₂ | 1-Bromo-8-methylnaphthalen-2-amine and/or 3-Bromo-8-methylnaphthalen-2-amine | The amino group strongly directs ortho- and para-substitution. Steric hindrance from the C8-methyl group might disfavor the C1 position. |

| Nitration | HNO₃, H₂SO₄ | 1-Nitro-8-methylnaphthalen-2-amine and/or 3-Nitro-8-methylnaphthalen-2-amine | Strong activation by the amino group dictates the position of nitration. |

| Sulfonation | H₂SO₄ | 8-Methyl-2-aminonaphthalene-1-sulfonic acid or 8-Methyl-2-aminonaphthalene-3-sulfonic acid | The position of sulfonation can be influenced by reaction temperature, reflecting kinetic vs. thermodynamic control. wikipedia.org |

The naphthalene ring system and its substituents in this compound can undergo both oxidation and reduction reactions.

Oxidation: The oxidation of substituted naphthalenes can occur at the aromatic ring or at the alkyl side chain. The presence of the activating amino group makes the ring susceptible to oxidation.

Ring Oxidation: Oxidation of naphthalenamines can lead to the formation of naphthoquinones. For 2-methylnaphthalene (B46627), oxidation with reagents like chromium trioxide or in the presence of certain catalysts can yield 2-methyl-1,4-naphthoquinone (Menadione). beilstein-journals.org A similar transformation may be possible for this compound. Biological or biomimetic oxidation of 2-methylnaphthalene often proceeds via epoxidation to form dihydrodiols, with the 7,8-diol being a major metabolite in some studies. nih.gov

Side-Chain Oxidation: The methyl group can be oxidized to a carboxylic acid. Studies on 2-methylnaphthalene have shown that a significant metabolic pathway involves the oxidation of the methyl group to form 2-naphthoic acid and its conjugates. nih.govepa.gov

| Reaction Type | Potential Oxidizing Agent | Potential Product | Reference/Analogy |

|---|---|---|---|

| Ring Oxidation to Quinone | Chromium(VI) reagents, H₂O₂ with catalyst | 8-Methyl-2-amino-1,4-naphthoquinone | Oxidation of 2-methylnaphthalene to menadione. beilstein-journals.org |

| Side-Chain Oxidation | Potassium permanganate, Metabolic enzymes | 7-Aminonaphthalene-1-carboxylic acid | Metabolism of 2-methylnaphthalene to 2-naphthoic acid. nih.govepa.gov |

| Ring Dihydroxylation | Biomimetic iron catalysts, H₂O₂ | Various dihydrodiol isomers | syn-Dihydroxylation of naphthalenes with iron catalysts. acs.org |

Reduction: Reduction of the naphthalene core can be achieved under various conditions. Catalytic hydrogenation using transition metals like palladium, platinum, or nickel can reduce one or both of the aromatic rings. wikipedia.org The product selectivity (e.g., tetralin vs. decalin derivatives) depends on the catalyst, pressure, and temperature used. The amino group can be preserved under these conditions, leading to aminotetralin or aminodecalin derivatives.

Directed Functionalization at Unsubstituted Positions

Transition Metal-Catalyzed Transformations Involving this compound

Modern synthetic chemistry heavily relies on transition metal catalysis to forge new chemical bonds with high efficiency and selectivity. numberanalytics.compharmacyjournal.org this compound can participate in these reactions as a substrate, a directing group for C-H activation, or as a ligand for the metal catalyst.

Transition metal-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of otherwise inert C-H bonds, streamlining synthesis by avoiding pre-functionalization steps. beilstein-journals.orgsigmaaldrich.com Amine and related amide functionalities are excellent directing groups for such transformations, positioning the metal catalyst proximate to a specific C-H bond. rsc.orgnih.gov

For this compound, the amino group can direct a metal catalyst (e.g., palladium, rhodium, nickel) to functionalize the ortho C-H bonds at the C1 and C3 positions. rsc.orgresearchgate.net To enhance its directing ability, the amine is often converted to an amide or other bidentate chelating group. For example, acylation of the amino group would yield an 8-methyl-2-acetamidonaphthalene, which can act as a robust directing group. A study on 8-aminoquinoline (B160924) derivatives demonstrated that a nickel catalyst could achieve ortho-trifluoromethylation at the C7 position, directed by an acyl group on the amine. rsc.org This highlights the potential for regioselective functionalization of the naphthalene core of this compound at positions that might be difficult to access through classical electrophilic substitution.

| Reaction Type | Catalyst System (Example) | Directing Group | Target C-H Bond | Potential Product | Reference/Analogy |

|---|---|---|---|---|---|

| Arylation | Pd(OAc)₂ / Ligand | Amide (e.g., -NHAc) | C1 or C3 | 1-Aryl-8-methyl-2-acetamidonaphthalene | Amide-directed C-H arylation. rsc.org |

| Carbonylation | Pd(II) / CO | Amine (-NH₂) | C1 or C3 | Benzo[f]quinolin-3-one derivative | Amine-directed C-H carbonylation. rsc.org |

| Trifluoromethylation | Ni(TFA)₂ / TMSCF₃ | Amide (e.g., -NHAc) | C7 | 7-Trifluoromethyl-8-methyl-2-acetamidonaphthalene | Acyl-directed C7-functionalization of 8-aminoquinolines. rsc.org |

Transition metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions, are fundamental for forming C-C and C-N bonds. organic-chemistry.orgsigmaaldrich.commdpi.com For this compound to be used as a substrate in these reactions, it typically must first be converted into an aryl halide or triflate.

For example, selective bromination of this compound at one of its activated positions (e.g., C1 or C3) would produce a bromo-substituted derivative. This derivative could then participate in various palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: Reaction of the bromo-derivative with an arylboronic acid would yield a biaryl compound, forming a new C-C bond. nih.gov

Buchwald-Hartwig Amination: The primary amino group of this compound itself can act as a nucleophile, coupling with aryl halides or triflates to form diarylamines (a C-N bond formation reaction). organic-chemistry.org Conversely, if the naphthalene ring is halogenated, the resulting aryl halide can be coupled with other primary or secondary amines. organic-chemistry.org

Sonogashira Coupling: A halogenated derivative could be coupled with a terminal alkyne using a palladium/copper co-catalyst system to install an alkynyl group on the naphthalene ring. chim.it

These strategies allow for the modular construction of complex molecules built upon the this compound scaffold.

The amino group of this compound provides a coordination site for transition metals, allowing the molecule and its derivatives to function as ligands in catalysis. osti.gov

Schiff Base Ligands: The primary amine can be readily condensed with aldehydes or ketones to form Schiff bases (imines). researchgate.net These Schiff base ligands, which often feature additional donor atoms to create bidentate or polydentate chelates, are widely used in coordination chemistry and catalysis for reactions like oxidation and polymerization. beilstein-journals.orgresearchgate.net

Phosphine-Amine Ligands: The amine can be incorporated into more complex ligand architectures, such as phosphine-amine ligands. These ligands are valuable in various catalytic processes, including hydrogenation and cross-coupling reactions. The amine functionality can influence the electronic and steric properties of the metal center and may participate directly in the catalytic cycle, for instance, by acting as a proton relay. osti.gov

Heterogeneous Catalysis: this compound can be immobilized on a solid support, such as silica (B1680970) or alumina, to create a heterogeneous catalyst. researchgate.net This approach combines the reactivity of the organometallic complex with the practical advantages of heterogeneous systems, such as easy separation and recycling of the catalyst.

While specific applications of this compound as a ligand are not extensively documented, its structure is analogous to other naphthalenamines and anilines that have been successfully incorporated into catalytically active complexes.

Advanced Spectroscopic and Computational Characterization of 8 Methylnaphthalen 2 Amine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of organic molecules like 8-Methylnaphthalen-2-amine. By analyzing the chemical shifts, coupling constants, and signal multiplicities in both proton (¹H) and carbon-13 (¹³C) NMR spectra, a comprehensive picture of the molecular structure can be assembled.

Comprehensive Structural Elucidation and Assignment

While a publicly available, experimentally verified high-resolution NMR spectrum of this compound is not readily found in the reviewed literature, its spectral features can be reliably predicted based on established principles and data from analogous compounds. modgraph.co.ukpressbooks.pubacdlabs.com The expected ¹H and ¹³C NMR chemical shifts can be estimated using computational prediction tools and by comparison with related naphthalenamine and methylnaphthalene derivatives. rsc.orgresearchgate.netnmrdb.org

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to display a series of signals corresponding to the aromatic protons, the methyl group protons, and the amine protons. acdlabs.com The aromatic protons will appear in the downfield region, typically between δ 6.8 and 7.8 ppm, with their exact shifts and coupling patterns dictated by the electronic effects of the methyl and amino substituents. The protons on the naphthalene (B1677914) ring will exhibit complex splitting patterns (doublets, triplets, or multiplets) due to spin-spin coupling with their neighbors. acdlabs.com The methyl group protons are expected to appear as a sharp singlet in the upfield region, likely around δ 2.4 ppm. The amine (-NH₂) protons typically present as a broad singlet, and their chemical shift can vary over a wide range (δ 1-5 ppm) depending on the solvent, concentration, and temperature, due to hydrogen bonding and exchange phenomena. acdlabs.comlibretexts.org

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will provide information on the number of distinct carbon environments in the molecule. pressbooks.pub For this compound, eleven distinct signals are expected: ten for the naphthalene core and one for the methyl group. The chemical shifts of the aromatic carbons are influenced by the substituents; the carbon atom bearing the amino group (C-2) is expected to be significantly shielded, while the carbon attached to the methyl group (C-8) and the other aromatic carbons will have characteristic shifts based on their positions. pressbooks.pubvulcanchem.com Carbons directly attached to the nitrogen atom in aromatic amines typically appear in the δ 120-135 ppm range. libretexts.org The methyl carbon signal is expected in the aliphatic region of the spectrum. pressbooks.pub

Predicted NMR Data for this compound:

| ¹H NMR | Predicted Chemical Shift (δ ppm) | Multiplicity | Assignment |

| Aromatic-H | 6.8 - 7.8 | m | Naphthalene ring protons |

| -CH₃ | ~2.4 | s | Methyl group protons |

| -NH₂ | 1 - 5 | br s | Amine protons |

| ¹³C NMR | Predicted Chemical Shift (δ ppm) | Assignment |

| Aromatic-C | 105 - 150 | Naphthalene ring carbons |

| -CH₃ | ~20 | Methyl group carbon |

| Disclaimer: The NMR data presented is predictive and based on analogous compounds and established spectroscopic principles. Experimental verification is required for definitive assignments. |

Conformational Analysis and Dynamic NMR Studies

The substitution pattern of this compound, with a methyl group at the C-8 position peri to the C-1 position, can introduce steric hindrance that may influence the conformation of the amino group. Dynamic NMR (DNMR) spectroscopy is a powerful technique to study such conformational changes, including the rotation of substituent groups. curtin.edu.au

While specific DNMR studies on this compound were not found, research on related peri-substituted naphthalenes, such as 1-acylnaphthalenes, demonstrates that the rotation of substituents can be monitored by temperature-dependent NMR experiments. vulcanchem.comhmdb.ca For this compound, it is plausible that at low temperatures, the rotation of the amino group around the C-N bond could be restricted, potentially leading to the observation of distinct signals for the two amine protons if they become diastereotopic. However, at room temperature, this rotation is expected to be rapid on the NMR timescale, resulting in a single, often broad, signal for the -NH₂ protons. The energy barrier for such rotational processes can be quantified through DNMR experiments, providing valuable insight into the steric and electronic interactions within the molecule.

Mass Spectrometry (MS) for Fragmentation Pathway Analysis

Mass spectrometry is a crucial analytical technique for determining the molecular weight and elucidating the structure of compounds through the analysis of their fragmentation patterns upon ionization. For this compound, with a molecular formula of C₁₁H₁₁N, the expected nominal molecular weight is 157 g/mol . chemsrc.com The presence of an odd number of nitrogen atoms dictates that the molecular ion peak (M⁺˙) will have an odd mass-to-charge ratio (m/z), a principle known as the nitrogen rule. libretexts.orglibretexts.org

In electron ionization mass spectrometry (EI-MS), the fragmentation of aromatic amines is well-documented. libretexts.orgscispace.comnih.gov The molecular ion peak for aromatic compounds is typically strong due to the stability of the aromatic system. For this compound, the primary fragmentation pathways are expected to involve the amino and methyl substituents, as well as the naphthalene core itself.

A characteristic fragmentation for primary amines is the α-cleavage, which for an aromatic amine would involve the loss of a hydrogen radical from the amino group to form a stable [M-1]⁺ ion. researchgate.net Another common fragmentation pathway for primary amines is the loss of HCN (m/z 27), which would lead to a fragment ion at m/z 130. The methyl group can be lost as a methyl radical (•CH₃), resulting in a fragment at m/z 142. Further fragmentation of the naphthalene ring system can also occur, leading to a series of smaller fragment ions.

Expected Fragmentation Pattern for this compound:

| m/z | Proposed Fragment | Fragmentation Pathway |

| 157 | [C₁₁H₁₁N]⁺˙ | Molecular ion (M⁺˙) |

| 156 | [C₁₁H₁₀N]⁺ | Loss of H• from the amino group (α-cleavage) |

| 142 | [C₁₀H₈N]⁺ | Loss of •CH₃ |

| 130 | [C₁₀H₈]⁺˙ | Loss of HCN from the [M-H]⁺ ion |

| 128 | [C₁₀H₈]⁺˙ | Naphthalene cation radical |

| Disclaimer: This table represents predicted fragmentation patterns based on established principles for similar compounds. |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule's functional groups.

Characteristic Vibrational Fingerprinting and Band Assignments

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H bonds of the primary amine, the C-H bonds of the aromatic ring and the methyl group, and the C-N and C=C bonds of the substituted naphthalene system. orgchemboulder.comscribd.com As a primary aromatic amine, two distinct N-H stretching bands are anticipated in the region of 3300-3500 cm⁻¹. libretexts.orgorgchemboulder.com The C-H stretching vibrations of the aromatic ring typically appear just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group is found just below 3000 cm⁻¹. scribd.com The C-N stretching of aromatic amines gives a strong band in the 1250-1335 cm⁻¹ region. orgchemboulder.com The spectrum will also feature bands corresponding to C=C stretching within the aromatic ring and C-H bending vibrations.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. libretexts.org For molecules with a center of symmetry, certain vibrations are IR active while others are Raman active. Although this compound lacks a center of symmetry, making all vibrations potentially active in both techniques, the intensities of the bands can differ significantly. Aromatic ring stretching vibrations often give rise to strong signals in the Raman spectrum. researchgate.net

Characteristic Vibrational Frequencies for this compound:

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique | Appearance |

| N-H Stretching (asymmetric & symmetric) | 3400 - 3500 | IR | Two medium bands |

| Aromatic C-H Stretching | 3000 - 3100 | IR | Medium to weak |

| Aliphatic C-H Stretching | 2850 - 2960 | IR | Medium |

| C=C Aromatic Ring Stretching | 1500 - 1600 | IR, Raman | Medium to strong |

| N-H Bending | 1550 - 1650 | IR | Medium |

| C-N Stretching (aromatic) | 1250 - 1335 | IR | Strong |

| C-H Out-of-plane Bending | 700 - 900 | IR | Strong |

| Disclaimer: The vibrational data is based on characteristic frequencies for the functional groups present and may vary in the actual spectrum. |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence

Electronic spectroscopy investigates the transitions between electronic energy levels in a molecule upon absorption of ultraviolet or visible light. The naphthalene core is a well-known chromophore, and its absorption and emission properties are sensitive to the nature and position of substituents. nih.gov

Ultraviolet-Visible (UV-Vis) Absorption: Naphthalene itself exhibits characteristic absorption bands in the UV region. The introduction of an amino group, which is a strong electron-donating group (auxochrome), and a methyl group on the naphthalene ring is expected to cause a bathochromic (red) shift of these absorption bands to longer wavelengths. researchgate.net The amino group's lone pair of electrons can participate in resonance with the aromatic π-system, leading to a decrease in the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The UV-Vis spectrum of this compound in a non-polar solvent would likely show multiple absorption maxima corresponding to π-π* transitions within the substituted naphthalene system. The solvent polarity can also influence the position of these absorption bands. researchgate.net

Fluorescence Spectroscopy: Many naphthalene derivatives are fluorescent, and the position and intensity of their emission are highly dependent on the substituents and the solvent environment. evidentscientific.commdpi.com Following excitation at an appropriate wavelength, this compound is expected to exhibit fluorescence. The amino group generally enhances the fluorescence of the naphthalene ring. The emission maximum is expected to be at a longer wavelength than the absorption maximum (Stokes shift). The fluorescence properties, including the quantum yield and lifetime, are often sensitive to the polarity of the solvent, with more polar solvents potentially leading to a larger Stokes shift due to stabilization of the excited state. mdpi.com

Expected Electronic Spectroscopy Data for this compound:

| Technique | Parameter | Expected Value | Notes |

| UV-Vis Absorption | λ_max | > 280 nm | Multiple bands expected, solvent dependent |

| Fluorescence | λ_emission_ | > λ_absorption_ | Dependent on excitation wavelength and solvent |

| Disclaimer: The electronic spectroscopy data are estimates based on the properties of similar substituted naphthalenes. |

Analysis of Electronic Transitions and Photophysical Properties

The electronic transitions in aromatic systems like naphthalene are primarily of the π → π* type. The presence of an electron-donating amino group is known to cause a bathochromic (red) shift in the absorption and emission spectra compared to the parent naphthalene molecule. This is due to the interaction of the nitrogen lone pair with the π-system of the naphthalene ring, which raises the energy of the highest occupied molecular orbital (HOMO) and decreases the HOMO-LUMO energy gap. Consequently, less energy is required for the electronic transition. The methyl group, being a weak electron-donating group, would contribute further to this effect, albeit to a lesser extent.

Amino-substituted naphthalimides, for example, are typically yellow and exhibit green fluorescence, a characteristic that underscores the significant influence of the amino group on the photophysical properties. science.gov The emission spectrum is generally a mirror image of the absorption spectrum, with the fluorescence occurring at a longer wavelength (lower energy) due to energy loss through non-radiative processes before emission. uomustansiriyah.edu.iq

X-ray Crystallography for Solid-State Structure Determination

As of the current literature, a single-crystal X-ray diffraction study for this compound has not been reported. Therefore, definitive experimental data on its solid-state structure, including precise bond lengths, angles, and crystal packing, is not available.

Molecular Geometry, Bond Lengths, and Angles

In the absence of experimental crystallographic data, the molecular geometry of this compound can be predicted using computational methods such as Density Functional Theory (DFT). Such calculations would provide optimized geometric parameters, including the bond lengths and angles within the naphthalene ring system, the C-N bond length of the amino group, and the C-C bond of the methyl group. It is expected that the naphthalene core would be largely planar, with the amino and methyl groups exhibiting standard bond lengths and angles. For comparison, in related naphthalene derivatives that have been structurally characterized, the C-C bond lengths in the aromatic rings typically range from 1.36 to 1.42 Å.

Theoretical Chemistry and Computational Modeling

Computational chemistry provides indispensable tools for investigating the properties of molecules for which experimental data is limited. Density Functional Theory (DFT) is a particularly prevalent method for studying the electronic structure and reactivity of organic compounds. rsc.orgsamipubco.com

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

DFT calculations, commonly employing functionals like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), can be used to model the electronic structure of this compound. dntb.gov.uamdpi.com These calculations can determine the optimized molecular geometry, vibrational frequencies, and various electronic properties.

The reactivity of the molecule can be assessed through the analysis of global reactivity descriptors, which are derived from the energies of the frontier molecular orbitals. These descriptors include the HOMO-LUMO energy gap, ionization potential, electron affinity, electronegativity, and chemical hardness. A smaller HOMO-LUMO gap generally suggests higher reactivity. mdpi.com Such computational studies are instrumental in understanding the structure-activity relationships of molecules. researchgate.net

Molecular Orbital Analysis and Electrostatic Potentials

The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the electronic behavior of a molecule. For this compound, the HOMO is expected to be localized primarily on the naphthalene ring and the amino group, reflecting the electron-donating character of the amine. The LUMO is anticipated to be distributed over the aromatic system. The energy difference between the HOMO and LUMO dictates the electronic absorption and emission properties of the molecule. researchgate.net

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. researchgate.net For this compound, the MEP map would show regions of negative potential (electron-rich) localized around the nitrogen atom of the amino group, indicating its nucleophilic character and propensity to act as a proton acceptor. researchgate.net Conversely, the hydrogen atoms of the amino group would exhibit positive potential, highlighting their ability to act as hydrogen bond donors. The aromatic rings would show a combination of π-electron density and regions of positive potential associated with the hydrogen atoms.

Prediction of Spectroscopic Parameters (NMR, UV-Vis, IR)

The prediction of spectroscopic parameters through computational methods has become an indispensable tool in modern chemistry, offering insights into molecular structure and properties before or in conjunction with experimental synthesis and analysis. For this compound, computational techniques, particularly those based on Density Functional Theory (DFT), provide a powerful approach to predict its Nuclear Magnetic Resonance (NMR), Ultraviolet-Visible (UV-Vis), and Infrared (IR) spectra. These predictions are crucial for confirming the molecule's identity, understanding its electronic structure, and interpreting experimental data.

The theoretical foundation for these predictions lies in solving the Schrödinger equation for the molecular system. DFT methods are widely used as they offer a favorable balance between computational cost and accuracy. nih.govaps.org By calculating the electron density of a molecule, DFT can determine its geometry and subsequently its spectroscopic properties. For instance, methods like B3LYP combined with appropriate basis sets such as 6-311++G(d,p) are commonly employed for the geometry optimization and frequency calculations of organic molecules. nih.gov

NMR Spectroscopy Prediction:

The prediction of ¹H and ¹³C NMR chemical shifts is typically achieved using the Gauge-Including Atomic Orbital (GIAO) method, which is a robust approach for calculating nuclear magnetic shielding tensors. researchgate.netresearchgate.net The calculated isotropic shielding values are then converted into chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS). These predicted shifts are invaluable for assigning signals in experimental spectra, especially for complex aromatic systems.

The predicted chemical shifts for this compound are influenced by the electronic environment of each nucleus. The naphthalene core provides a characteristic aromatic fingerprint. The electron-donating amino group (-NH₂) and the electron-donating methyl group (-CH₃) introduce specific shifts. The amino group tends to increase shielding (lower ppm) at ortho and para positions, while the methyl group has a smaller shielding effect. The steric interaction between the peri-positioned methyl and adjacent hydrogen can also influence the local electronic structure and, consequently, the chemical shifts. While specific pre-computed data for this exact molecule is not published, illustrative values can be predicted based on established principles and data from similar aminonaphthalene structures. nih.govacs.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are illustrative values based on computational chemistry principles and may vary from experimental results.)

¹H NMR (Predicted)| Atom | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H on C1 | 7.15 | d |

| H on C3 | 7.25 | d |

| H on C4 | 7.70 | d |

| H on C5 | 7.40 | t |

| H on C6 | 7.30 | t |

| H on C7 | 7.85 | d |

| Protons on NH₂ | 3.90 | br s |

¹³C NMR (Predicted)

| Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C1 | 109.5 |

| C2 | 145.0 |

| C3 | 119.0 |

| C4 | 129.5 |

| C4a | 127.0 |

| C5 | 125.0 |

| C6 | 126.0 |

| C7 | 124.5 |

| C8 | 132.0 |

| C8a | 134.0 |

UV-Vis Spectroscopy Prediction:

The electronic absorption spectrum of this compound can be predicted using Time-Dependent Density Functional Theory (TD-DFT). mdpi.comresearchgate.net This method calculates the energies of electronic transitions from the ground state to various excited states. The results provide the absorption maxima (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. For aromatic amines, the spectrum is typically characterized by π→π* transitions within the naphthalene ring system. nist.gov The presence of the amino group, an auxochrome, is expected to cause a bathochromic (red) shift to longer wavelengths compared to unsubstituted naphthalene. tanta.edu.eg

Table 2: Predicted UV-Vis Absorption Data for this compound (Note: These are illustrative values based on computational chemistry principles.)

| Predicted λmax (nm) | Oscillator Strength (f) | Predominant Transition |

|---|---|---|

| ~330 | High | HOMO → LUMO (π→π*) |

| ~285 | Medium | HOMO-1 → LUMO (π→π*) |

IR Spectroscopy Prediction:

Theoretical IR spectra are obtained by calculating the harmonic vibrational frequencies of the molecule at its optimized geometry. diva-portal.org These calculations yield the frequencies of the fundamental vibrational modes, which can be correlated with the stretching and bending of specific bonds and functional groups. libretexts.org For this compound, key predicted vibrational bands would include the N-H stretches of the primary amine, aromatic and aliphatic C-H stretches, C=C stretches of the aromatic ring, and the C-N stretch. msu.eduorgchemboulder.com Comparing these predicted frequencies with experimental FT-IR data helps in the structural confirmation of the molecule.

Table 3: Predicted Key IR Vibrational Frequencies for this compound (Note: These are illustrative values based on computational chemistry principles.)

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| N-H Asymmetric & Symmetric Stretch | 3400 - 3500 | Medium |

| Aromatic C-H Stretch | 3050 - 3100 | Medium |

| Methyl C-H Stretch | 2870 - 2960 | Medium |

| N-H Scissoring Bend | 1580 - 1650 | Medium-Strong |

| Aromatic C=C Stretch | 1475 - 1600 | Medium-Strong |

| C-N Stretch (Aromatic) | 1250 - 1335 | Strong |

Molecular Dynamics Simulations for Conformational Landscapes

While this compound has a rigid naphthalene core, the rotational freedom of the methyl (-CH₃) and amino (-NH₂) groups gives rise to a specific conformational landscape. Molecular Dynamics (MD) simulations are a powerful computational method used to explore these conformational possibilities and the dynamics of molecular motion over time. scienomics.comd-nb.info

MD simulations model the atomic motions of a system by numerically solving Newton's equations of motion for each atom. The forces between atoms are described by a molecular mechanics force field, such as AMBER, CHARMM, or GROMOS. nih.gov The simulation provides a trajectory, which is a series of snapshots of the atomic positions and velocities over time.

A typical MD simulation workflow to study the conformational landscape of this compound would involve:

System Setup: An initial 3D structure of the molecule is generated. This structure is then placed in a simulation box, often filled with a solvent like water to mimic solution-phase conditions.

Energy Minimization: The initial system is subjected to energy minimization to relax any steric clashes or unfavorable geometries.

Equilibration: The system is gradually heated to the desired temperature (e.g., 298 K) and equilibrated at constant pressure (e.g., 1 atm). This is typically done in two steps: an NVT (constant number of particles, volume, and temperature) ensemble, followed by an NPT (constant number of particles, pressure, and temperature) ensemble. This ensures the system reaches thermal and density equilibrium.

Production Run: Once equilibrated, a long simulation (nanoseconds to microseconds) is run to generate the trajectory for analysis. nih.gov

Analysis of the MD trajectory allows for the characterization of the molecule's conformational preferences. Key analyses include:

Dihedral Angle Analysis: The torsion angles involving the C8-C-CH₃ and C2-C-NH₂ bonds are monitored over time. Plotting the probability distribution of these dihedral angles reveals the most populated (i.e., most stable) conformations and the energy barriers between them.

Cluster Analysis: The trajectory can be grouped into clusters of similar structures, which represent the distinct conformational states accessible to the molecule.

For this compound, MD simulations would reveal the preferred rotational orientations of the amine and methyl groups, taking into account intramolecular hydrogen bonding possibilities and steric hindrance. This provides a dynamic picture of the molecule's structure that complements the static information from spectroscopic methods. Such simulations are crucial for understanding how the molecule's shape and flexibility might influence its interactions in a larger chemical or biological system. acs.orgmdpi.com

Applications in Advanced Materials Science and Catalysis Utilizing 8 Methylnaphthalen 2 Amine Derivatives

Precursor in Polymer Chemistry and Functional Organic Materials

Derivatives of 8-Methylnaphthalen-2-amine serve as fundamental building blocks for a new generation of functional organic materials. The strategic incorporation of the methylnaphthalene moiety into polymer backbones or organic molecules imparts desirable characteristics such as high thermal stability, specific electronic properties, and a propensity for ordered molecular packing.

The primary amine group of this compound allows it to act as a monomer in polycondensation reactions with di- or poly-functional carboxylic acids (or their derivatives) to form aromatic polyamides (aramids) and polyimides. The inclusion of the bulky and rigid naphthalene (B1677914) ring into the polymer backbone disrupts close chain packing, which can enhance solubility, while simultaneously increasing the glass transition temperature (Tg) and thermal stability due to the ring's high aromatic character.

Research into aromatic polyamides frequently involves naphthalene-based monomers to achieve superior performance profiles. orientjchem.orgmdpi.com For example, new series of polyamides have been synthesized via polycondensation reactions involving aromatic diamines and dicarboxylic acid monomers containing naphthalene units. orientjchem.orgresearchgate.net These polymers are noted for their excellent thermal stability, high glass transition temperatures, and good solubility in polar organic solvents, making them suitable for creating strong, tough films. researchgate.net The synthesis is often carried out through methods like the Yamazaki polycondensation or via catalytic dehydrogenation of diols and diamines, which offers a cleaner, high-atomic-economy process. orientjchem.orgnih.gov While direct polymerization of this compound is a specific pathway, the properties of analogous naphthalene-containing polyamides provide a strong indication of the expected performance.

Table 1: Representative Properties of Naphthalene-Based Polyamides

| Polymer Type | Monomer Components | Key Properties | Reference |

|---|---|---|---|

| Aromatic Polyamide | 4,4'-dicarboxy-6-methylnaphthalene-diphenylamine + Aromatic Diamines (e.g., benzidine) | High solubility in polar solvents; High glass transition temperatures (Tg); Good thermal stability. | orientjchem.orgresearchgate.net |

| Semiaromatic Polyamide | 2,6-Naphthalene dicarboxylic acid + 1,10-decanediamine | High melting temperature; Good thermal stability; Can be processed by melting. | psu.edu |

This table is interactive. Click on the headers to sort.

The naphthalene core is a well-established component in the design of organic semiconductors, which are central to technologies like Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs). mdpi.comresearchgate.net this compound serves as a foundational building block for creating more complex, functional molecules for these applications. The amine group provides a reactive site for attaching other electronically active moieties, allowing for the construction of donor-π-acceptor (D-π-A) architectures. researchgate.net

Derivatives such as 1,8-naphthalimides, which can be synthesized from amino-functionalized naphthalenes, are particularly significant. mdpi.comresearchgate.net By introducing different electron-donating or electron-accepting groups, the optical and electronic properties—such as absorption/emission wavelengths and charge-transport capabilities—can be precisely tuned. researchgate.net For instance, D-π-A fluorophores based on a 1,8-naphthalimide (B145957) acceptor have been developed as red-emissive materials for OLEDs, demonstrating how molecular engineering can achieve specific chromaticity and performance metrics. researchgate.net The use of bulky groups can also mitigate concentration quenching, a common issue in solid-state emitters. researchgate.net

Table 2: Optoelectronic Properties of Representative Naphthalene-Based Materials

| Material Class | Molecular Structure Type | Key Property | Application | Reference |

|---|---|---|---|---|

| Naphthalimide Derivative | D-π-A with 1,8-naphthalimide acceptor | Red emission (λPLmax = 663 nm); Suppressed intermolecular interactions. | Standard-Red OLEDs | researchgate.net |

| 4-Substituted 1,8-Naphthalimide | Glass-forming molecules | High glass transition temperature (up to 254 °C); Good morphological stability. | OLEDs, Organic Solar Cells | researchgate.net |

This table is interactive. Click on the headers to sort.

The structure of this compound derivatives is highly conducive to forming ordered structures through non-covalent interactions, a cornerstone of supramolecular chemistry. The flat, electron-rich naphthalene ring facilitates π-π stacking interactions, while the amine group (or its derivatives, such as amides) can participate in strong, directional hydrogen bonding. rsc.org

This interplay of forces guides the self-assembly of molecules into well-defined one-, two-, or three-dimensional architectures. For example, research on a 1,8-naphthalimide conjugated with a dipeptide showed that amide hydrogen bonding directed the packing into a J-type aggregation, which is crucial for tuning photophysical properties like aggregation-induced emission (AIE). rsc.org The study of crystal packing and intermolecular interactions using tools like Hirshfeld surface analysis reveals how specific non-covalent forces, including C–H···π and N–H···O bonds, stabilize the supramolecular assembly. rsc.orgacs.org The ability to control molecular arrangement is critical for designing materials with anisotropic properties, such as charge transport in organic electronics or the formation of functional gels. rsc.org

Building Block for Organic Semiconductor and Optoelectronic Materials

Ligand Design in Organometallic Chemistry and Catalysis

In organometallic chemistry, this compound is a versatile platform for designing ligands that can coordinate with transition metals to form catalytically active complexes. The amine group can be readily derivatized, for example, through condensation with aldehydes or ketones to form Schiff base ligands, which are known for their ability to stabilize a wide range of metal ions in various oxidation states.

The synthesis of coordination complexes from this compound-derived ligands typically involves the reaction of the ligand with a metal salt (e.g., chlorides, acetates, or nitrates of metals like Co, Ni, Cu, Zn, Mn) in an appropriate solvent such as ethanol (B145695) or methanol (B129727). nih.govacs.org The reaction mixture is often refluxed for several hours to ensure complete complex formation, after which the solid complex precipitates and can be isolated by filtration. nih.gov

The resulting organometallic complexes are characterized using a suite of analytical techniques to determine their structure, composition, and properties. These methods confirm the coordination of the ligand to the metal center and elucidate the geometry of the complex.

Table 3: Common Techniques for Characterizing Naphthalene-Derived Metal Complexes

| Technique | Purpose | Typical Findings | Reference(s) |

|---|---|---|---|

| FT-IR Spectroscopy | To identify functional groups and confirm ligand coordination. | Shift in the C=N (imine) or N-H stretching frequency upon coordination to the metal ion. Appearance of new bands corresponding to Metal-Nitrogen (M-N) bonds. | nih.govresearchgate.net |

| UV-Vis Spectroscopy | To study electronic transitions and coordination geometry. | Observation of d-d transitions and charge-transfer bands (ligand-to-metal or metal-to-ligand), which are indicative of the complex's geometry (e.g., octahedral, tetrahedral). | nih.govresearchgate.net |

| Mass Spectrometry | To determine the molecular weight and confirm the stoichiometry of the complex. | Provides the mass-to-charge ratio of the molecular ion, confirming the proposed M:L ratio. | nih.gov |

| Molar Conductivity | To determine the electrolytic nature of the complex. | Distinguishes between ionic and non-ionic complexes based on their conductivity in solution. | researchgate.net |

| Thermal Analysis (TGA/DTA) | To evaluate thermal stability and the presence of coordinated solvent molecules. | Determines decomposition temperatures and confirms the presence of water or other solvent molecules in the coordination sphere. | nih.gov |

This table is interactive. Click on the headers to sort.

Metal complexes featuring ligands derived from aromatic amines are effective catalysts for a wide array of organic reactions. The electronic and steric properties of the ligand, which can be fine-tuned by modifying the this compound scaffold, play a critical role in determining the catalyst's activity and selectivity.

While direct catalytic applications of this compound complexes are a specialized area of research, the broader class of catalysts derived from similar structures demonstrates their vast potential. For instance, palladium complexes with pincer-type ligands are used in C-H bond activation and cross-coupling reactions like Suzuki-Miyaura coupling. researchgate.net Iridium complexes have been shown to catalyze the N-methylation of amines, including 2-naphthylamine (B18577), using methanol as a sustainable methyl source in a "borrowing hydrogen" approach. acs.orgacs.org Furthermore, copper complexes with N-heterocyclic carbene (NHC) ligands are employed in cycloadditions, hydrosilylations, and carboxylation reactions. beilstein-journals.org The development of chiral ligands based on the naphthalene framework also opens possibilities for asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. frontiersin.org

Table 4: Examples of Homogeneous Catalysis with Related Amine-Derived Complexes

| Catalytic Reaction | Catalyst System | Key Result | Reference |

|---|---|---|---|

| Decarboxylative C-H Heteroarylation | Palladium Pincer Complex | Successful activation of various (hetero)arenes with yields of 43–87%. | researchgate.net |

| N-Methylation of Amines | Iridium Complex with 2-hydroxypyridylmethylene fragment | Efficient methylation of various amines, including 2-naphthylamine, using methanol. | acs.org |

| Suzuki-Miyaura Cross-Coupling | Palladium Complex with Selenated Ligand | Excellent efficiency with a Turnover Number (TON) of 990. | researchgate.net |

This table is interactive. Click on the headers to sort.

Development of Heterogeneous Catalysts via Surface Functionalization

The creation of heterogeneous catalysts, where the active catalytic species is immobilized on a solid support, is a cornerstone of green and sustainable chemistry. This approach simplifies catalyst recovery and product purification, often enhancing catalyst stability. semanticscholar.org Aromatic amines are valuable functional groups for immobilizing onto solid supports like silica (B1680970), polymers, or nanoparticles to create such systems. acs.org

Although specific research detailing the surface functionalization of supports with this compound is not widely documented, the principles of catalyst heterogenization can be readily applied to this molecule. The primary amine group (-NH₂) of this compound allows for its covalent attachment to various activated surfaces. For instance, it can be grafted onto supports functionalized with chloromethyl or epoxy groups or attached to polymer resins.

Once immobilized, the this compound moiety can serve multiple roles:

Basic Catalytic Sites: The amine group itself can function as a solid base catalyst for various organic transformations.